

Technical Guide: Thermodynamic Stability & Characterization of (1S)-1-(4-propylphenyl)ethanamine

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Compound of Interest

Compound Name:	(1S)-1-(4-propylphenyl)ethanamine
CAS No.:	212968-68-8
Cat. No.:	B3421283

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Executive Summary

(1S)-1-(4-propylphenyl)ethanamine (CAS: 212968-68-8) is a high-value chiral primary amine intermediate, frequently utilized in the asymmetric synthesis of pharmaceutical actives (e.g., SGLT2 inhibitors) and as a chiral resolving agent. Its thermodynamic stability is governed by three critical vectors: benzylic C-H oxidation, chiral integrity (racemization), and atmospheric carboxylation.

This guide provides a definitive physicochemical baseline, identifies specific degradation pathways, and establishes a self-validating experimental framework for quantifying thermodynamic parameters in a drug development context.

Chemical Identity & Physicochemical Baseline

Before assessing stability, the compound's thermodynamic baseline must be established. Where experimental values are proprietary, high-confidence predictive models (Joback/Unifac)

are utilized to set boundary conditions for stability testing.

Property	Value / Prediction	Confidence	Relevance to Stability
IUPAC Name	(1S)-1-(4-propylphenyl)ethanamine	High	Stereocenter definition
CAS Number	212968-68-8	High	Registry identification
Molecular Weight	163.26 g/mol	Exact	Stoichiometry
Physical State	Liquid (Predicted MP < 20°C)	Med	Handling/Storage
Boiling Point	~225°C (at 760 mmHg)	High (Pred)	Thermal processing limit
pKa (Conjugate Acid)	9.8 – 10.2	High (Pred)	pH-dependent solubility/stability
LogP	2.8 – 3.1	High (Pred)	Lipophilicity/Oxidation risk
Chiral Purity	>99% ee (Target)	Variable	Thermodynamic drive to racemate

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Expert Insight: The presence of the para-propyl group increases lipophilicity (LogP ~3.0) compared to the parent phenylethylamine, enhancing membrane permeability but also increasing solubility in organic oxidants. The benzylic amine structure creates a "soft spot" for radical abstraction, necessitating strict inert atmosphere handling.

Thermodynamic Stability Profile

Solid-State & Neat Liquid Stability

As a likely liquid at room temperature (or low-melting solid), the thermodynamic stability of the neat amine is dominated by entropy-driven evaporation and enthalpy-driven reaction with CO₂.

- Carbamate Formation (The "White Crust" Phenomenon): Primary amines are thermodynamically unstable in air. They react exothermically with atmospheric CO₂ to form carbamate salts.
 - Observation: Formation of white solid precipitates on the container rim.
 - Prevention: Store under Argon/Nitrogen headspace.

Solution State Stability & Degradation Pathways

In solution, the thermodynamic landscape shifts towards oxidative and hydrolytic risks.

Pathway A: Benzylic Oxidation (Radical Mechanism)

The C-H bond at the chiral center is benzylic and adjacent to nitrogen, lowering the Bond Dissociation Energy (BDE) to ~85 kcal/mol.

- Mechanism: Radical abstraction

Peroxide formation

Imine hydrolysis

Acetophenone derivative + Ammonia.

- Thermodynamic Driver: Formation of the stable carbonyl bond ().

Pathway B: Racemization (Chiral Inversion)

While kinetically slow at neutral pH, the (S)-enantiomer is thermodynamically metastable relative to the racemate (

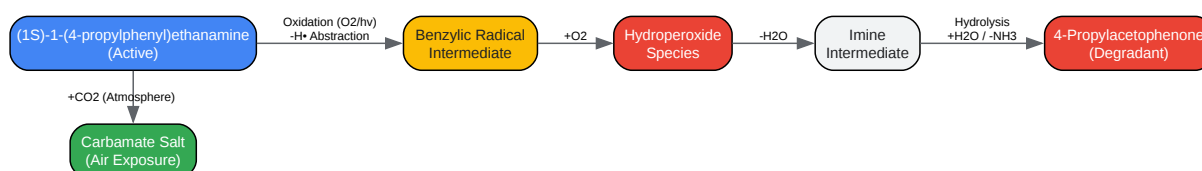
due to entropy of mixing).

- Risk Factors: High temperatures (>100°C), strong bases, or radical initiators can lower the activation energy barrier () for inversion.

Visualization: Degradation & Stability Logic

The following diagrams illustrate the degradation pathways and the logic flow for stability testing.

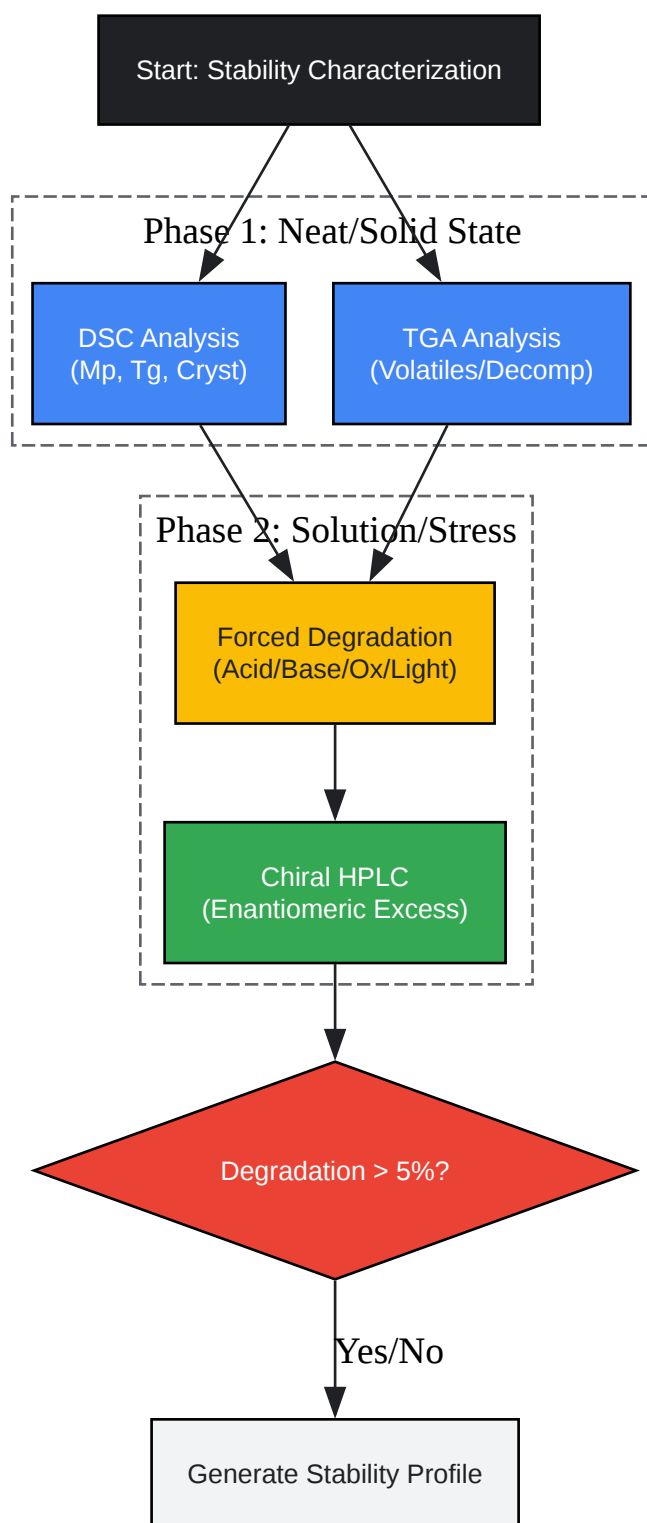
Diagram 1: Oxidative & Chemical Degradation Pathways



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Caption: Primary degradation routes: Oxidative deamination to ketone (Red) and atmospheric carboxylation (Green).

Diagram 2: Thermodynamic Stability Testing Workflow



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Caption: Sequential workflow for establishing thermodynamic stability limits and degradation kinetics.

Experimental Protocols for Stability Determination

As exact literature data is sparse, the following protocols serve as the self-validating system to generate the required data.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (if solid), glass transition (

), and thermal decomposition onset (

).

- Sample Prep: Weigh 2–5 mg of amine into an aluminum hermetic pan (critical to prevent evaporation/CO₂ uptake).
 - Reference: Empty hermetic aluminum pan.
 - Method: Equilibrate at -40°C. Ramp 10°C/min to 250°C under purge (50 mL/min).
 - Success Criteria:
 - Sharp endotherm = Melting point (
 - Exotherm > 150°C = Decomposition (check TGA for mass loss).
 - Note: If
- is not observed, the material may be an amorphous glass or liquid.

Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify thermodynamic susceptibility to hydrolysis and oxidation.

- Stock Solution: Prepare 1 mg/mL in Acetonitrile/Water (50:50).

- Conditions:
 - Acid: 0.1 N HCl, 60°C, 24h.
 - Base: 0.1 N NaOH, 60°C, 24h.
 - Peroxide: 3%
, RT, 4h (Simulates oxidative stress).
 - Thermal: 80°C, 24h (Inert).
- Analysis: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
 - Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
- Data Output: Calculate degradation rate constant () and shelf-life ().

Protocol C: Determination of Enantiomeric Stability (Racemization)

Objective: Verify the thermodynamic stability of the (S)-center.

- Method: Dissolve compound in high-boiling solvent (e.g., Toluene or DMSO).
- Heat: Reflux at 100°C for 48 hours.
- Sampling: Aliquot every 12 hours.
- Detection: Monitor decrease in %ee (enantiomeric excess).
 - If %ee drops < 98%, the compound is thermodynamically unstable at elevated temperatures.

Storage & Handling Recommendations

Based on the thermodynamic profile derived above:

- Temperature: Store at 2–8°C to minimize entropy-driven evaporation and oxidation kinetics.
- Atmosphere: Strict Argon/Nitrogen overlay is mandatory. The thermodynamic drive for carbamate formation is high.
- Container: Type II Glass or Stainless Steel. Avoid polymers that may leach plasticizers (amine extraction).
- Re-test Period: 12 months (if stored properly).

References

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